4-tert-Butylphenyl glycidyl ether, (+)-

Description

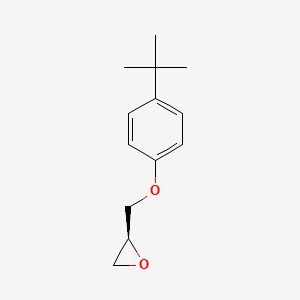

(+)-4-tert-Butylphenyl glycidyl ether (CAS 3101-60-8) is a mono-functional epoxy compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is characterized by a stereogenic center (2S configuration) and a bulky tert-butyl group attached to a phenyl ring, which is linked to an oxirane (epoxide) group via a methylene bridge . This compound is a liquid at room temperature, with a density of 1.038 g/cm³, boiling point of 165–170°C at 14 mmHg, and refractive index of 1.515 . It is widely used as a reactive diluent in epoxy resin systems, particularly in industrial coatings (e.g., marine and architectural paints), where it reduces viscosity without significantly compromising thermal or mechanical properties .

Properties

CAS No. |

250778-94-0 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |

InChI Key |

HHRACYLRBOUBKM-GFCCVEGCSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)OC[C@@H]2CO2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (+)-4-tert-Butylphenyl glycidyl ether with other glycidyl ethers and related epoxides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Type |

|---|---|---|---|---|

| (+)-4-tert-Butylphenyl G.E. | C₁₃H₁₈O₂ | 206.28 | Aromatic tert-butyl, epoxide | Mono-functional, bulky aromatic |

| Phenyl glycidyl ether (PGE) | C₉H₁₀O₂ | 150.18 | Aromatic phenyl, epoxide | Mono-functional, aromatic |

| n-Butyl glycidyl ether (BGE) | C₇H₁₄O₂ | 130.18 | Linear alkyl, epoxide | Mono-functional, aliphatic |

| Diglycidyl ether of BPA (DGEBA) | C₂₁H₂₄O₄ | 340.41 | Two epoxides, bisphenol A core | Di-functional, aromatic |

| p-sec-Butylphenyl glycidyl ether | C₁₃H₁₈O₂ | 206.28 | sec-Butyl, epoxide | Mono-functional, branched alkyl |

Key Observations :

- Steric Effects : The tert-butyl group in (+)-4-tert-Butylphenyl glycidyl ether introduces significant steric hindrance, reducing reactivity compared to less bulky analogs like PGE or BGE .

- Functionality: Unlike di-functional DGEBA, (+)-4-tert-Butylphenyl glycidyl ether is mono-functional, limiting crosslinking density but improving flexibility in cured resins .

Preparation Methods

Base-Catalyzed Glycidylation

This is the most common method for synthesizing glycidyl ethers, including 4-tert-Butylphenyl glycidyl ether.

Reaction Scheme :

$$

\text{Phenol derivative} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Glycidyl Ether}

$$

- Mix 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide.

- Heat the mixture to facilitate the reaction.

- Remove water formed during the reaction via azeotropic distillation or vacuum drying.

- Purify the product by distillation or recrystallization.

- Temperature: Typically $$50^\circ C - 80^\circ C$$

- Reaction Time: 4–8 hours

- Base Concentration: 10–20% (w/v)

- High yield (>90%)

- Simple setup

- Requires careful control of reaction conditions to prevent side reactions like polymerization.

Phase-Transfer Catalysis

This method employs a phase-transfer catalyst (PTC) to enhance the reaction between the hydrophilic base and hydrophobic reactants.

Reaction Scheme :

$$

\text{Phenol derivative} + \text{Epichlorohydrin} \xrightarrow{\text{PTC}} \text{Glycidyl Ether}

$$

- Use quaternary ammonium salts (e.g., tetrabutylammonium bromide) as PTC.

- Conduct the reaction in a biphasic system (organic solvent and aqueous base).

- Stir vigorously to maximize interfacial contact.

- Catalyst Loading: 1–5 mol%

- Temperature: $$30^\circ C - 60^\circ C$$

- Reaction Time: 6–12 hours

- Effective for poorly soluble phenols.

- Mild reaction conditions.

Solvent-Free Synthesis

A greener approach involves conducting the reaction without solvents to minimize waste.

- Mix solid sodium hydroxide with 4-tert-butylphenol and epichlorohydrin directly.

- Heat under vacuum or inert atmosphere to drive the reaction.

- Temperature: $$80^\circ C - 120^\circ C$$

- Reaction Time: 3–6 hours

- Environmentally friendly.

- Reduces costs associated with solvent recovery.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by providing uniform heating.

- Combine reactants in a microwave reactor.

- Apply microwave energy at controlled power levels for short durations (e.g., minutes).

- Power: $$100 - 300 \, \text{W}$$

- Reaction Time: 5–15 minutes

- Rapid synthesis.

- High product purity due to reduced side reactions.

Comparison of Methods

| Method | Yield (%) | Reaction Time | Environmental Impact | Complexity |

|---|---|---|---|---|

| Base-Catalyzed Glycidylation | >90 | 4–8 hours | Moderate | Low |

| Phase-Transfer Catalysis | ~85 | 6–12 hours | Moderate | Medium |

| Solvent-Free Synthesis | ~80 | 3–6 hours | Low | Low |

| Microwave-Assisted Synthesis | ~90 | <30 minutes | Low | High |

Analytical Characterization

After synthesis, the product is typically characterized using methods such as:

- Gas Chromatography (GC) : To determine purity (>98% in most cases).

- Nuclear Magnetic Resonance (NMR) : For structural confirmation.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q & A

Basic Research Questions

Q. What is the molecular structure and stereochemical configuration of (+)-4-tert-butylphenyl glycidyl ether?

- Answer: The compound has the molecular formula C₁₃H₁₈O₂ (average mass: 206.285 g/mol) and features a single stereocenter at the oxirane ring. The (+)-enantiomer is defined as (2S)-2-[(4-tert-butylphenoxy)methyl]oxirane , where the oxirane ring adopts the S-configuration . Structural verification typically employs nuclear magnetic resonance (NMR) and polarimetry to confirm enantiomeric purity.

Q. What analytical methods are recommended for detecting (+)-4-tert-butylphenyl glycidyl ether in environmental or biological samples?

- Answer: Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection are standard. For air sampling, Amberlite XAD-7 resin demonstrates superior retention for glycidyl ethers compared to activated charcoal, with recoveries exceeding 90% under controlled humidity . Method validation should include spiked recovery experiments and calibration against certified reference materials.

Q. How is (+)-4-tert-butylphenyl glycidyl ether synthesized, and what are critical reaction parameters?

- Answer: The compound is synthesized via nucleophilic epoxide ring-opening reactions, often starting from 4-tert-butylphenol and epichlorohydrin. Key parameters include:

- Temperature control (60–80°C) to minimize side reactions.

- Catalyst selection (e.g., Lewis acids like BF₃·Et₂O) to enhance regioselectivity.

- Purification via vacuum distillation or column chromatography to isolate the enantiomer .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity assessments between in vitro and in vivo studies for glycidyl ethers?

- Answer: Discrepancies arise from differences in metabolic activation (e.g., epoxide hydrolase activity in vivo vs. absence in vitro). Mitigation strategies include:

- Conducting mechanistic studies to identify reactive intermediates (e.g., glycidol derivatives) using LC-MS/MS .

- Comparing toxicokinetic profiles across species to validate extrapolation models.

- Referencing IARC classifications (e.g., Group 2B for structurally similar 1-butyl glycidyl ether) to contextualize risk .

Q. What experimental designs minimize racemization during enantioselective synthesis or polymerization?

- Answer: Racemization is influenced by temperature, pH, and catalyst choice. Recommendations:

- Use low-temperature polymerization (<50°C) with chiral initiators (e.g., (S)-binaphthol derivatives) to preserve stereochemistry .

- Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .

- Avoid protic solvents (e.g., water) that promote ring-opening and racemization .

Q. How do polymerization conditions affect the mechanical properties of epoxy resins derived from (+)-4-tert-butylphenyl glycidyl ether?

- Answer: Properties depend on crosslinking density and curing agents. For example:

- Curing with diamines (e.g., ethylenediamine) yields rigid networks with high glass transition temperatures (Tg > 100°C).

- UV-initiated polymerization using photoacid generators (e.g., diphenyliodonium salts) enables rapid curing but may reduce thermal stability.

- Post-polymerization functionalization (e.g., allyl glycidyl ether copolymerization) introduces flexibility .

Methodological Challenges and Solutions

Q. What strategies improve the stability of (+)-4-tert-butylphenyl glycidyl ether in long-term storage?

- Answer: Stability is compromised by moisture and light. Best practices:

- Store under argon atmosphere in amber glass vials at –20°C.

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated degradation.

- Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

- Answer: Follow ICH M7 guidelines:

- Screen for epichlorohydrin residues (potential genotoxin) via GC-MS with a detection limit <1 ppm.

- Perform Ames tests using Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity .

Data Contradictions and Interpretation

Q. Why do some studies report low acute toxicity for glycidyl ethers despite structural similarity to known carcinogens?

- Answer: Toxicity varies with substituents. The tert-butyl group in (+)-4-tert-butylphenyl glycidyl ether sterically hinders nucleophilic attack, reducing reactivity compared to smaller glycidyl ethers (e.g., phenyl glycidyl ether). Always correlate toxicity data with hydrolysis rates and metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.